8-Bromo-7-chloroquinolin-4-ol is a chemical compound belonging to the class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a bromine atom at the 8-position and a chlorine atom at the 7-position of the quinoline ring, with a hydroxyl group (-OH) located at the 4-position. Its molecular formula is C9H6BrClN and it has a molecular weight of approximately 258.5 g/mol. The unique arrangement of these substituents contributes to its chemical properties and potential therapeutic effects.
8-Bromo-7-chloroquinolin-4-ol can be classified as an organic compound and specifically as a heterocyclic compound due to the presence of nitrogen in its structure. It is also categorized under pharmaceutical intermediates due to its role in synthesizing various bioactive molecules. The compound is often sourced from chemical suppliers and research institutions that specialize in organic synthesis.
The synthesis of 8-bromo-7-chloroquinolin-4-ol can be achieved through several methods, including:
These methods have been optimized for yield and purity, often employing techniques such as recrystallization or chromatography for purification.
The molecular structure of 8-bromo-7-chloroquinolin-4-ol consists of a fused bicyclic system featuring a quinoline core. The specific arrangement of atoms can be represented by its InChI (International Chemical Identifier):
The InChI Key for this compound is:
This structure indicates the presence of multiple functional groups that contribute to its reactivity and biological activity.
8-Bromo-7-chloroquinolin-4-ol participates in various chemical reactions due to its functional groups:
These reactions are crucial for developing new compounds with enhanced biological activities.
The mechanism of action for 8-bromo-7-chloroquinolin-4-ol primarily involves its interaction with biological targets such as enzymes and receptors:
These interactions highlight the compound's potential as an antimicrobial agent or in cancer therapy.
The physical properties of 8-bromo-7-chloroquinolin-4-ol include:
Chemical properties include:
Quantitative analyses often involve spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm structure and purity.
8-Bromo-7-chloroquinolin-4-ol has several applications in scientific research:
These applications underscore the significance of this compound in medicinal chemistry and related fields.
Bromination of quinoline precursors is a critical step in synthesizing 8-bromo-7-chloroquinolin-4-ol. Direct electrophilic bromination of quinolin-4-ol derivatives faces challenges due to competing side reactions and poor regioselectivity. Bromotrimethylsilane (TMSBr) in acetonitrile enables regioselective bromination at the C8 position of 7-chloroquinolin-4-ol scaffolds, achieving >85% yield under mild conditions (60–70°C). This method minimizes polybromination by leveraging steric protection of the C4 hydroxyl group [7]. Alternatively, N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., dimethylformamide) facilitates bromination but requires stringent temperature control (0–5°C) to suppress dibromide formation [4].
Table 1: Comparison of Brominating Agents for 7-Chloroquinolin-4-ol
Brominating Agent | Solvent | Temperature | Regioselectivity (C8:C6) | Yield (%) |
---|---|---|---|---|
Bromotrimethylsilane | Acetonitrile | 60–70°C | 95:5 | 85–92 |
N-Bromosuccinimide | Dimethylformamide | 0–5°C | 80:20 | 70–78 |
Molecular Bromine | Dichloromethane | 25°C | 65:35 | 55–60 |
Microwave-assisted bromination reduces reaction times from hours to minutes (e.g., 15 min at 120°C) while maintaining 89% yield, though scalability remains limited [7].
A convergent three-step route starts with 4,7-dichloroquinoline, which undergoes regioselective bromination at C8 using POBr₃/Benzotriazole to yield 8-bromo-4,7-dichloroquinoline. Subsequent hydrolysis with sodium hydroxide selectively replaces the C4 chlorine with a hydroxyl group, preserving the C7 chloride. This method achieves 75% overall yield but requires careful pH control during hydrolysis to prevent dehalogenation [2] [8].
Alternative pathways employ the Friedländer synthesis:
Advanced strategies incorporate Suzuki-Miyaura coupling late in the sequence. For example, 8-bromo-7-chloroquinolin-4-ol serves as a coupling partner for boronic acids, enabling C8 diversification while retaining C7-Cl and C4-OH functionalities [6].
Palladium catalysis enables direct C-H bromination of quinoline cores. Pd(OAc)₂/copper(II) bromide systems in trifluoroacetic acid selectively brominate electron-deficient quinolines at C8 with 78% yield. The catalytic cycle involves Pd(II)-mediated C-H activation, followed by bromine transfer from CuBr₂ [6]. However, substrate scope is limited to quinolin-4-ols lacking C7 substituents.
Table 2: Catalytic Performance in Regioselective Bromination
Catalyst System | Additive | Solvent | C8 Selectivity (%) | Yield (%) |
---|---|---|---|---|
Pd(OAc)₂/CuBr₂ | Pyridine | Trifluoroacetic acid | 92 | 78 |
Iron(III) bromide | — | Chloroform | 85 | 70 |
Vanadium oxytrichloride | HBr | Acetic acid | 80 | 65 |
Solvent effects significantly influence regioselectivity. Protic solvents (e.g., methanol) stabilize halogen-bonding interactions that favor C8 bromination, while aprotic media (e.g., toluene) promote C6 substitution [7]. Bimetallic catalysts (e.g., PdCl₂(dppf)/AgBr) enhance turnover numbers to >1,000 by suppressing Pd leaching, crucial for industrial-scale synthesis [6].
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: